

# Managing caking of sodium metaborate powder during storage

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## Compound of Interest

Compound Name: Sodium metaborate tetrahydrate

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## Technical Support Center: Sodium Metaborate

This guide provides researchers, scientists, and drug development professionals with essential information for managing and preventing the caking of sodium metaborate powder during storage and handling.

## Frequently Asked Questions (FAQs)

**Q1:** What is sodium metaborate, and why is it prone to caking?

Sodium metaborate ( $\text{NaBO}_2$ ) is a hygroscopic inorganic salt, meaning it readily attracts and absorbs moisture from the atmosphere.<sup>[1][2]</sup> It exists in several hydrated forms, including a tetrahydrate ( $\text{NaBO}_2 \cdot 4\text{H}_2\text{O}$ ) and a dihydrate ( $\text{NaBO}_2 \cdot 2\text{H}_2\text{O}$ ), as well as an anhydrous form.<sup>[2]</sup> The anhydrous form is particularly hygroscopic.<sup>[2]</sup> Caking occurs when this absorbed moisture forms liquid bridges between powder particles. Subsequent temperature or humidity fluctuations can cause this moisture to evaporate, leaving behind solid crystalline bridges that bind the particles together into hard lumps or aggregates.<sup>[3]</sup>

**Q2:** What are the primary factors that cause sodium metaborate to cake?

There are three main environmental and physical factors that induce caking in sodium metaborate and other borate powders:

- Moisture: Exposure to ambient humidity above the powder's Critical Relative Humidity (CRH) is the primary cause. CRH is the specific relative humidity level at which a material begins to absorb moisture from the air.[3][4]
- Compaction: The pressure from the weight of the powder itself, especially when bags or containers are stacked, can compress particles together, increasing the likelihood of caking. [3]
- Temperature Fluctuations: Changes in temperature can cause moisture to migrate within the powder. For hydrated forms of sodium metaborate, elevated temperatures can release the water of crystallization, which can then dissolve the powder and lead to recrystallization and caking upon cooling.[3]

#### Q3: What is Critical Relative Humidity (CRH) and why is it important?

Critical Relative Humidity (CRH) is a critical property of any water-soluble salt. It is defined as the relative humidity (at a specific temperature) at which the material will start to absorb atmospheric moisture.[4] Storing a hygroscopic powder like sodium metaborate below its CRH is the most effective way to prevent moisture-induced caking. While specific CRH values for sodium metaborate are not readily available in published literature, it can be determined experimentally (see Experimental Protocol section).

#### Q4: What are anti-caking agents, and how do they work?

Anti-caking agents are food-grade or chemical additives that, when added in small amounts to a powder, prevent the formation of lumps. They function through several mechanisms:

- Moisture Absorption: Some agents are more hygroscopic than the host powder and preferentially absorb excess moisture.[5]
- Particle Coating: They can coat the sodium metaborate particles, creating a physical, water-repellent barrier that prevents liquid bridges from forming.[5][6]
- Improving Flowability: They act as spacers between the host particles, reducing inter-particle friction and attraction (van der Waals forces).[7]

Q5: Are there recommended anti-caking agents for an alkaline powder like sodium metaborate?

Yes, for alkaline powders, certain agents are more suitable. Given sodium metaborate's properties, potential anti-caking agents include:

- Silicates: Silicon dioxide and calcium silicate are widely used and effective for hygroscopic salts.[\[8\]](#)[\[9\]](#)
- Carbonates: Calcium carbonate and magnesium carbonate are also common and perform well in basic pH environments.[\[5\]](#)[\[9\]](#) These agents are typically added at concentrations ranging from 0.5% to 2.0% by weight.[\[5\]](#)

## Troubleshooting Guide

This section addresses common issues encountered with sodium metaborate powder.

Problem: The sodium metaborate powder has formed hard lumps (caked).

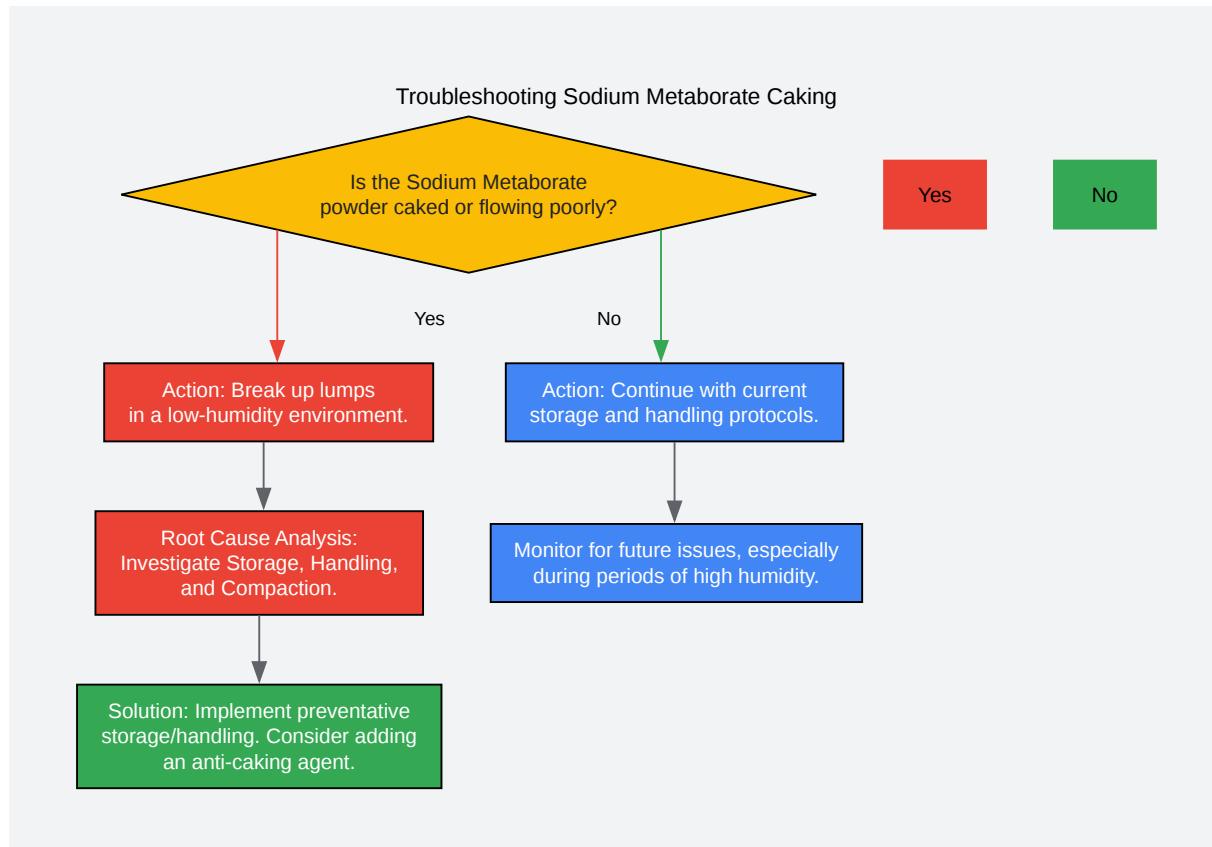
- Immediate Action: Before use, the caked lumps must be broken up. This can be done using a mortar and pestle for small quantities or a suitable mill for larger amounts. Ensure this is done in a low-humidity environment (e.g., a glove box or a room with a dehumidifier) to prevent immediate re-absorption of moisture.
- Root Cause Analysis:
  - Check Storage Conditions: Was the container sealed properly? Was it stored in a temperature-controlled area? Was the ambient humidity high?
  - Review Handling Procedures: Was the container left open to the atmosphere for extended periods during weighing or dispensing?
  - Investigate Compaction: Were containers stacked on top of each other? Pressure can significantly contribute to caking.[\[3\]](#)
- Long-Term Solution: Implement the preventative measures outlined below. If caking persists, consider incorporating an anti-caking agent into your formulation.

Problem: The powder flows poorly from the container.

- Immediate Action: Gently agitate the container to loosen the powder. Use a spatula to break up any minor agglomerates at the container opening.
- Root Cause Analysis: Poor flowability is an early indicator of incipient caking, likely caused by initial moisture uptake or particle cohesion.
- Long-Term Solution:
  - Improve Storage: Transfer the powder to smaller, airtight containers to minimize headspace and air exposure once the main container is opened. Store in a desiccator or a controlled-humidity cabinet.
  - Consider Anti-Caking Agents: Adding a flow aid like fumed silica at a low concentration (e.g., 0.1-0.5%) can significantly improve flow properties.

## Visual Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting caking issues with sodium metaborate.



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Caption: A decision tree for addressing caking issues.

## Data Summary: Prevention Strategies

Parameter	Recommendation	Rationale
Storage Humidity	Maintain Relative Humidity (RH) as low as possible, ideally < 40% RH.	To stay below the powder's Critical Relative Humidity (CRH), preventing moisture absorption which is the primary driver of caking.[3]
Storage Temperature	Store at a constant, cool room temperature (e.g., 20-25°C).	Avoids temperature cycles that can release and re-condense moisture, leading to the formation of solid crystal bridges.[3]
Packaging	Use airtight, moisture-proof containers (e.g., glass or plastic with secure seals). For bulk storage, use lined bags. [3] Add desiccants (e.g., silica gel packs) to the container.	Prevents ingress of ambient moisture. Desiccants actively absorb any moisture present in the container's headspace.
Handling	Minimize the time containers are open to the atmosphere. Dispense powder in a low-humidity environment if possible.	Reduces the opportunity for the hygroscopic powder to absorb airborne moisture.
Physical Storage	Avoid stacking bags or containers directly on top of each other. Use shelving or racks.	Prevents compaction, which forces particles into close contact and increases the potential for caking.[3]
Anti-Caking Agents	Consider adding 0.5% - 2.0% (by weight) of an agent like silicon dioxide or calcium carbonate.	Proactively prevents caking by absorbing moisture and/or coating particles to prevent adhesion.[5]

## Experimental Protocols

## Protocol 1: Evaluating the Effectiveness of Anti-Caking Agents

This protocol provides a methodology to quantitatively assess and compare the performance of different anti-caking agents with sodium metaborate.

1. Objective: To determine the optimal type and concentration of an anti-caking agent to prevent caking of sodium metaborate powder under controlled high-humidity conditions.

### 2. Materials:

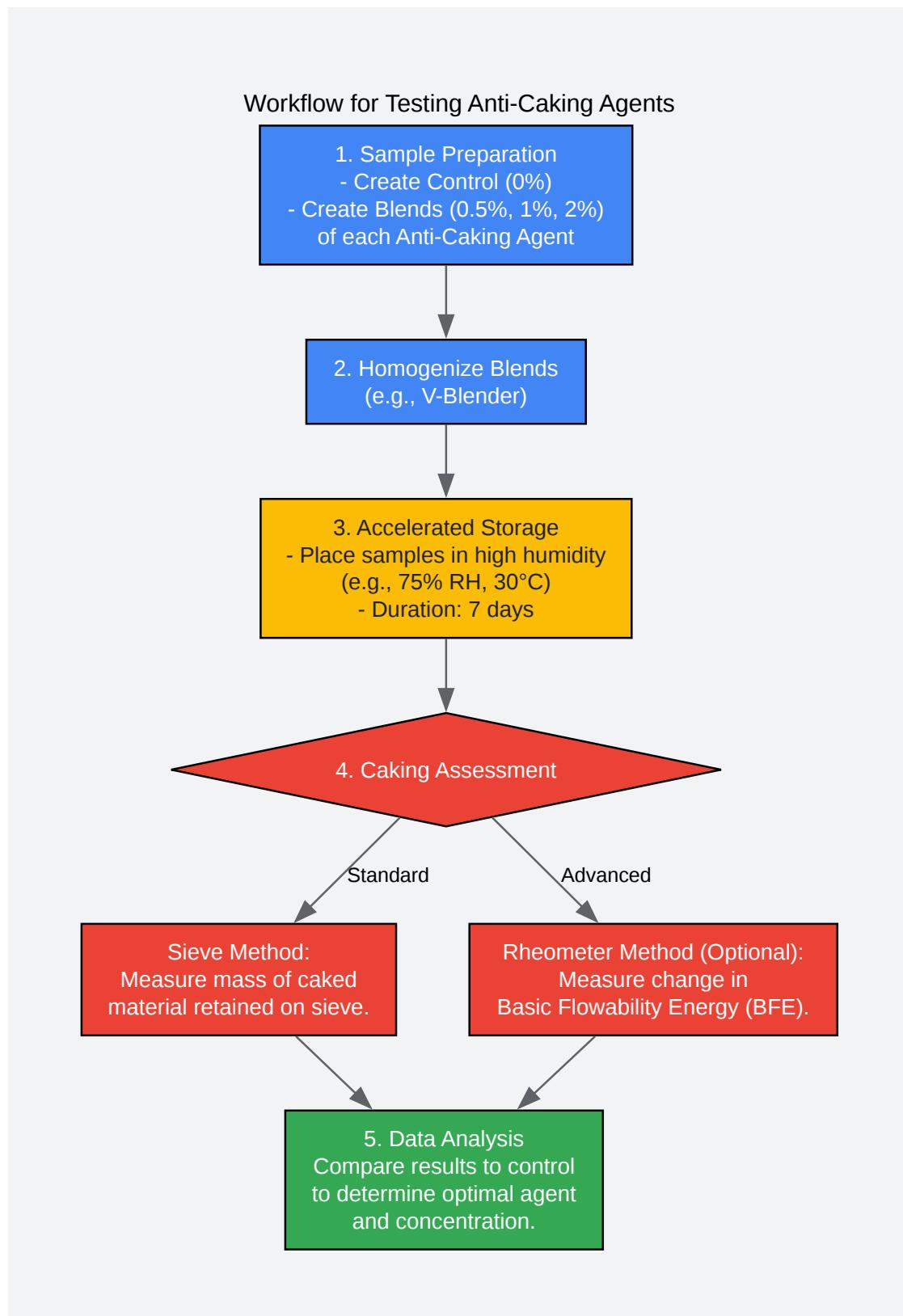
- Sodium Metaborate (anhydrous or specific hydrate)
- Anti-caking agents to be tested (e.g., Fumed Silica, Calcium Silicate, Calcium Carbonate)
- Environmental chamber or desiccator cabinets with saturated salt solutions for humidity control (e.g., a saturated solution of Magnesium Chloride creates an RH of ~33%; Potassium Carbonate ~43%; Sodium Chloride ~75%)
- Analytical balance
- Powder mixer (e.g., V-blender)
- Sieves with various mesh sizes
- Powder Rheometer (optional, for advanced analysis)

### 3. Methodology:

- Sample Preparation:
  - Prepare several 100g batches of sodium metaborate powder.
  - For each anti-caking agent, create separate blends at different concentrations (e.g., 0.5%, 1.0%, 1.5%, 2.0% w/w).
  - Include a "control" batch with no anti-caking agent.

- Ensure homogenous mixing using a V-blender for 15-20 minutes for each batch.
- Accelerated Caking Test:
  - Place a 50g sample of each blend (including the control) into an open, shallow dish.
  - Place the dishes inside an environmental chamber set to a constant temperature (e.g., 30°C) and a high relative humidity (e.g., 75% RH). This high humidity is intended to challenge the samples and accelerate the caking process.
  - Store the samples under these conditions for a set period (e.g., 7 days).
- Caking Assessment (Cake Strength Analysis):
  - After the storage period, carefully remove the samples.
  - Method A (Sieve Analysis): Gently place the entire sample onto a sieve (e.g., 18 mesh). Measure the weight of the material that does not pass through the sieve. This mass represents the caked portion. The caking tendency can be expressed as a percentage: (% Caking = (Mass on Sieve / Total Mass) \* 100).
  - Method B (Powder Rheology - Optional): Use a powder rheometer to measure the Basic Flowability Energy (BFE) of the sample before and after storage. The increase in energy required to move the blade through the caked powder provides a highly sensitive, quantitative measure of the cake strength.
- Data Analysis:
  - Create a table comparing the % Caking or the change in BFE for the control sample versus each anti-caking agent at each concentration.
  - Identify the agent and concentration that provides the best protection against caking under the tested conditions.

## Visual Experimental Workflow

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Caption: A step-by-step workflow for the experimental protocol.

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